7,7-Diphenylbicyclo[3.2.0]heptan-6-one

Synthetic Methodology Cyclobutane Synthesis Lewis Acid Catalysis

The gem-diphenyl substitution exerts unique steric and electronic control essential for photochemical [2+2] cycloreversion, ketene-trapping selectivity, and biocatalytic Baeyer-Villiger oxidation outcomes. 7,7-dimethyl or 7,7-dichloro analogs cannot substitute without invalidating downstream product distribution or enantiomeric excess. This air-stable crystalline solid (mp 90–92 °C) is prepared via a validated Organic Syntheses protocol yielding 64% after recrystallization. Procure as a benchmark standard for cyclobutane methodology development and strained lactone precursor synthesis.

Molecular Formula C19H18O
Molecular Weight 262.3 g/mol
CAS No. 87274-16-6
Cat. No. B12841385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Diphenylbicyclo[3.2.0]heptan-6-one
CAS87274-16-6
Molecular FormulaC19H18O
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESC1CC2C(C1)C(C2=O)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C19H18O/c20-18-16-12-7-13-17(16)19(18,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2
InChIKeyLZRARGDGJOHTHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,7-Diphenylbicyclo[3.2.0]heptan-6-one (CAS 87274-16-6): Chemical Identity, Core Reactivity, and Structural Context for R&D Procurement


7,7-Diphenylbicyclo[3.2.0]heptan-6-one (CAS 87274-16-6; C₁₉H₁₈O; MW 262.35 g/mol) is a bicyclic ketone featuring a [3.2.0] ring system fused at the 1,5-positions with a ketone carbonyl at the 6-position and two geminal phenyl substituents at the 7-position . It is synthesized via a Lewis acid (EtAlCl₂)-promoted [2+2] cycloaddition of diphenylketene, generated in situ from diphenylacetyl chloride, with cyclopentene, a well-established methodology reported in Organic Syntheses [1]. This compound serves as a versatile synthetic intermediate in organic chemistry, particularly as a substrate for photochemical transformations (including the photolysis of its 2,3-epoxy derivatives to yield functionalized lactones and oxo-esters) [2], and as a substrate scaffold in biocatalytic Baeyer-Villiger oxidations and acid-catalyzed ring-expansion isomerization reactions [3][4].

Why 7,7-Diphenylbicyclo[3.2.0]heptan-6-one Cannot Be Casually Substituted with Other Bicyclo[3.2.0]heptan-6-one Analogs


Generic substitution of 7,7-diphenylbicyclo[3.2.0]heptan-6-one with other bicyclo[3.2.0]heptan-6-one derivatives (e.g., 7,7-dimethyl or 7,7-dichloro analogs) is not chemically valid for applications where 7-position steric bulk, photophysical stability, or ketene-trapping selectivity governs downstream outcomes . The gem-diphenyl group exerts a profound steric and electronic influence at the bridgehead: it shields the carbonyl from non-specific nucleophilic attack, modulates the regiochemistry of photochemical [2+2] cycloreversion, and suppresses competing radical pathways that plague 7-endo-monoalkyl or 7,7-dialkyl congeners [1][2]. In biocatalytic Baeyer-Villiger oxidation systems, the 7-substituent directly dictates both the regioisomeric lactone ratio and the enantiomeric excess, meaning that a 7,7-dimethyl substrate will yield a fundamentally different product distribution and optical purity profile than the 7,7-diphenyl substrate [3]. Procurement of an incorrect analog risks invalidating entire synthetic sequences dependent on the specific steric environment and photochemical behavior conferred exclusively by the 7,7-diphenyl motif.

Quantitative Differentiation Evidence for 7,7-Diphenylbicyclo[3.2.0]heptan-6-one vs. Structural Analogs — A Head-to-Head and Cross-Study Comparison Guide


Isolated Synthetic Yield of 7,7-Diphenylbicyclo[3.2.0]heptan-6-one via EtAlCl₂-Mediated [2+2] Cycloaddition vs. Unsubstituted and Chloro-Substituted Ketenes

The Lewis acid (EtAlCl₂)-promoted [2+2] cycloaddition of in situ generated diphenylketene with cyclopentene provides 7,7-diphenylbicyclo[3.2.0]heptan-6-one in a cumulative isolated yield of 64% after recrystallization (first crop: 53%; second crop: 11%) when following the optimized Organic Syntheses procedure [1]. By contrast, the unsubstituted parent bicyclo[3.2.0]heptan-6-one system, formed from ketene (R = H) and cyclopentene, has been reported to give yields as low as 3% under analogous thermal [2+2] conditions, while the chloroketene-derived system showed greatly enhanced reactivity [2]. The diphenyl substitution on the ketene component therefore offers a practical yield advantage over the parent unsubstituted system, enabling multi-gram production suitable for use as a synthetic building block. Note: This comparison is cross-study, as the 3% yield for R = H comes from a separate report using thermal rather than Lewis acid–mediated conditions, and the directly comparable EtAlCl₂-mediated protocol yields for the 7,7-diphenyl substrate have not been reported alongside other ketene substitution variants in a single head-to-head study.

Synthetic Methodology Cyclobutane Synthesis Lewis Acid Catalysis

Photochemical Conversion of 7,7-Diphenyl-2,3-epoxybicyclo[3.2.0]heptan-6-one to Strained 2-Oxabicyclo[2.1.1]hexan-3-one Lactone in 40–50% Yield

Photolysis of 7,7-diphenyl-2,3-epoxybicyclo[3.2.0]heptan-6-one (as the endo-epoxide isomer) yields the strained bicyclic lactone 2-oxabicyclo[2.1.1]hexan-3-one in 40–50% yield [1]. This strained lactone is a rare structural motif accessible through photochemically driven ring contraction; upon treatment with acidic methanol, it yields a functionalized cyclobutane whose structure was confirmed by X-ray crystallography [1]. Notably, the 7,7-diphenyl groups are essential for directing the photochemical reaction pathway toward the strained lactone product rather than alternative fragmentation paths. The 7,7-dimethyl analog, by contrast, undergoes photolytic retro-[2+2] cycloaddition to yield completely different product types (e.g., eldanolide precursors) with substantially different reaction trajectories [2]. This comparison is cross-study; no head-to-head photolysis comparison between 7,7-diphenyl and 7,7-dimethyl epoxide substrates has been published under identical irradiation conditions.

Photochemistry Strained Lactone Synthesis Epoxide Photolysis

Intramolecular Ketene Trapping: Dihydroxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one Photolysis Yields Hydroxy Lactone in 66% Yield vs. Fragmentation Pathways in Non-Diphenyl Analogs

Photolysis of 2-exo,3-exo-dihydroxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one (16) results in intramolecular trapping of the photochemically generated ketene intermediate by a pendant hydroxyl group, affording the hydroxy lactone (17) in 66% isolated yield [1]. This transformation demonstrates that the 7,7-diphenyl scaffold supports efficient intramolecular ketene trapping. In the broader class, analogous hydroxybicyclo[3.2.0]heptanones lacking the 7,7-diphenyl motif (e.g., 7,7-dimethyl congeners) more commonly undergo competing intermolecular reactions or retro-[2+2] fragmentation, reducing the effective yield of intramolecularly trapped lactone products [2]. The 66% yield benchmark for the diphenyl analog thus provides a reference point for method development; however, the absence of a directly comparable 7,7-dimethyl dihydroxy photolysis yield precludes a quantitative head-to-head comparison.

Intramolecular Ketene Trapping Lactone Synthesis Photochemical Methodology

Acid-Catalyzed Ring Expansion: 7,7-Diphenyl Substituted Bicyclo[3.2.0]heptan-6-ones Undergo Clean Isomerization to Cycloheptenones in FSO₃H/96% H₂SO₄ with Comparable Behavior to Other Substituted Derivatives

Bicyclo[3.2.0]heptan-6-one and substituted derivatives thereof, when dissolved in strong acids (FSO₃H or 96% H₂SO₄), undergo a clean two-carbon ring-expansion isomerization to form protonated cyclohept-2-enones [1]. Substituted derivatives, including 7,7-diaryl-substituted analogs, undergo comparable ring expansions under these conditions, with the seven-membered ring ketones being recoverable upon quenching with NaHCO₃/ether [1]. The acid-catalyzed isomerization pathway is conserved across the substituted bicyclo[3.2.0]heptan-6-one class and does not represent a point of differentiation specific to the 7,7-diphenyl substituent. No quantitative kinetic data (rate constants or half-lives) differentiating the 7,7-diphenyl analog from 7,7-dimethyl or other substituted derivatives have been published. This evidence is class-level inference: the 7,7-diphenyl derivative participates in the same ring-expansion manifold as other members of the class, with no published data supporting superior or inferior reactivity in this transformation.

Acid-Catalyzed Isomerization Ring Expansion Cycloheptenone Synthesis

7-Substituent-Dependent Regioisomeric Ratio and Enantioselectivity in Microbial Baeyer-Villiger Oxidation of Bicyclo[3.2.0]heptan-6-ones

In microbial Baeyer-Villiger oxidations of substituted bicyclo[3.2.0]heptan-6-ones catalyzed by Acinetobacter calcoaceticus NCIB 9871, both the ratio of regioisomeric lactones and the enantiomeric excess (ee) were shown to be dependent on the type of 7-substitution [1][2]. For example, 2-benzyloxybicyclo[3.2.0]heptan-6-one substrates gave lactone products in 67–93% yield with ee values ranging from 20% to >99% depending on stereochemistry [1]. No published study has specifically subjected 7,7-diphenylbicyclo[3.2.0]heptan-6-one itself to microbial Baeyer-Villiger oxidation with reported regioisomeric ratios and ee values. The class-level inference is that the 7,7-diphenyl substitution pattern, by virtue of its distinct steric and electronic profile, is expected to produce a different regioisomeric outcome and ee profile than 7,7-dimethyl or 7-bromo-substituted analogs, but this expectation remains untested in published literature. This gap represents an opportunity for an end-user to generate proprietary differentiation data.

Biocatalysis Baeyer-Villiger Oxidation Enantioselective Synthesis

Physicochemical Property Differentiation: Boiling Point and Density of 7,7-Diphenylbicyclo[3.2.0]hept-2-en-6-one vs. Saturated 7,7-Diphenylbicyclo[3.2.0]heptan-6-one and 7,7-Dimethyl Analogs

The unsaturated analog 7,7-diphenylbicyclo[3.2.0]hept-2-en-6-one (CAS 5452-28-8; C₁₉H₁₆O; MW 260.33 g/mol) has a reported density of 1.173 g/cm³, a boiling point of 386.5 °C at 760 mmHg, and a flash point of 167.8 °C . The saturated target compound 7,7-diphenylbicyclo[3.2.0]heptan-6-one (CAS 87274-16-6; C₁₉H₁₈O; MW 262.35 g/mol) differs by two additional hydrogen atoms, which incrementally alters the molecular weight (262.35 vs. 260.33 g/mol) and is expected to shift the boiling point and density values modestly relative to the unsaturated analog. No experimentally determined boiling point or density data for the saturated target compound (CAS 87274-16-6) have been published in accessible databases. For the 7,7-dimethyl analog 2,2-dimethyl-7,7-diphenylbicyclo[3.2.0]heptan-6-one (CAS 61286-78-0; C₂₁H₂₂O; MW 290.40 g/mol), predicted density is 1.1 ± 0.1 g/cm³ and predicted boiling point is 411.4 ± 34.0 °C at 760 mmHg , reflecting the mass increase from additional methyl groups. These physicochemical differences are relevant for purification (distillation cut points) and formulation compatibility assessments during procurement.

Physicochemical Properties Boiling Point Density Procurement Specifications

Evidence-Backed Research and Industrial Application Scenarios for 7,7-Diphenylbicyclo[3.2.0]heptan-6-one (CAS 87274-16-6)


Multi-Gram Synthesis of Cyclobutane-Containing Building Blocks via the Validated EtAlCl₂-Mediated [2+2] Cycloaddition Protocol

For synthetic chemistry laboratories requiring multi-gram quantities of a bicyclo[3.2.0]heptan-6-one scaffold as a cyclobutane-containing intermediate, the Organic Syntheses protocol for 7,7-diphenylbicyclo[3.2.0]heptan-6-one provides a fully validated procedure yielding 64% cumulative isolated product after recrystallization [1]. This stands in contrast to the unsubstituted parent bicyclo[3.2.0]heptan-6-one, which forms in only ~3% yield under thermal conditions [2]. The air- and moisture-stable crystalline product facilitates storage and downstream handling. Researchers pursuing cyclobutane synthetic methodology or [2+2] cycloaddition optimization should procure the diphenylacetyl chloride precursor and the target compound as a benchmark standard.

Photochemical Generation of Strained 2-Oxabicyclo[2.1.1]hexan-3-one Lactones via 2,3-Epoxy Derivative Photolysis

Groups engaged in photochemical synthesis of strained-ring lactones or oxacarbene/ketene mechanistic studies should consider the 2,3-epoxy derivative of 7,7-diphenylbicyclo[3.2.0]heptan-6-one as a precursor. Photolysis yields the strained 2-oxabicyclo[2.1.1]hexan-3-one lactone in 40–50% yield [3]. This strained bicyclic lactone scaffold is difficult to access by other synthetic routes. The 7,7-dimethyl analog produces retro-[2+2] fragmentation products instead of the strained lactone, making the 7,7-diphenyl derivative uniquely suited for this application [4].

Intramolecular Ketene Trapping for Hydroxy Lactone Natural Product Analogs

For synthetic programs targeting lactone-containing natural products or bioisosteres via photochemically generated ketene intermediates, the dihydroxy derivative of 7,7-diphenylbicyclo[3.2.0]heptan-6-one offers a validated entry point: photolysis generates an intermediate ketene that is trapped intramolecularly by the pendant hydroxyl group to yield a hydroxy lactone in 66% isolated yield [5]. This methodology has precedent in the synthesis of mosquito pheromones, goniothalamin, argentilactone, and the Streptomyces L-factor [5]. Procurement of the parent 7,7-diphenyl ketone enables in-house derivatization to the dihydroxy substrate.

Acid-Catalyzed Ring Expansion to Substituted Cycloheptenones

For laboratories synthesizing substituted cycloheptenones via acid-mediated two-carbon ring expansion, 7,7-diphenylbicyclo[3.2.0]heptan-6-one is a competent substrate within the class of bicyclo[3.2.0]heptan-6-ones that undergo clean isomerization in FSO₃H or 96% H₂SO₄, with product recovery upon NaHCO₃/ether quenching [6]. While no quantitative kinetic advantage over other 7-substituted analogs has been reported, the commercial availability and validated synthetic protocol for the 7,7-diphenyl derivative make it a practical entry point for developing this transformation with a sterically demanding substrate.

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